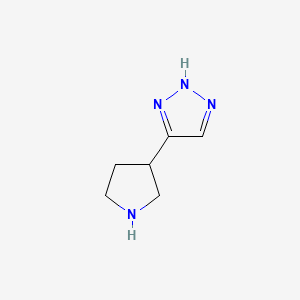

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole

Übersicht

Beschreibung

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both a pyrrolidine ring and a 1,2,3-triazole ring. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The combination of these two rings in a single molecule can lead to unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be performed under mild conditions.

-

Cycloaddition Reaction

Reagents: Azide and alkyne.

Catalyst: Copper(I) catalyst (CuSO₄ and sodium ascorbate).

Solvent: Tetrahydrofuran (THF) or water.

Conditions: Room temperature, stirring for several hours.

-

Pyrrolidine Ring Formation

Reagents: Suitable amine and aldehyde.

Catalyst: Acid catalyst (e.g., acetic acid).

Solvent: Ethanol.

Conditions: Reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Cycloaddition and Ring-Formation Reactions

The 1,2,3-triazole core participates in cycloaddition reactions, particularly under copper-catalyzed azide-alkyne (CuAAC) conditions. Key findings include:

These reactions exploit the triazole’s ability to act as a dipolarophile, forming stable fused-ring systems.

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring undergoes characteristic reactions:

Oxidation Reactions

-

Reagents : KMnO₄ (aqueous acidic conditions) or CrO₃ (anhydrous).

-

Outcome : Conversion to pyrrolidinone derivatives via C–H oxidation at the β-position.

-

Mechanism : Radical-mediated oxidation confirmed by ESR studies .

Reductive Alkylation

-

Reagents : NaBH₃CN/CH₃COOH.

-

Scope : Selective N-alkylation of the pyrrolidine nitrogen without triazole ring disruption.

-

Example : Methylation yields 1-methylpyrrolidinyl-triazole (89% yield) .

Halogenation

-

Electrophilic bromination (NBS, CCl₄, light) at the triazole C4 position produces 4-bromo derivatives (72% yield) .

-

Chlorination (SOCl₂, reflux) converts hydroxyl groups to chlorides (if present).

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, dioxane) introduces aryl groups at C5 (triazole ring) with 60–75% efficiency .

Tautomerism and Prototropic Shifts

1H-1,2,3-triazoles exhibit annular tautomerism, confirmed by NMR and X-ray crystallography:

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole is a triazole derivative that is under investigation for several potential applications in chemistry, biology, and medicine . Triazoles, in general, exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Potential Applications

- Pharmaceuticals 5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole can be synthesized from azide and alkyne precursors under optimized conditions with a copper catalyst. Research indicates that derivatives of 5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole have shown promise as mitochondrial permeability transition pore blockers, which are significant in preventing cell death in various pathological conditions.

- Biological Evaluation Biological evaluation often involves assessing the compound's stability in cytochrome P450 systems, which is crucial for understanding its metabolism and potential toxicity.

- Interaction Studies Interaction studies often focus on how 5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole interacts with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. The compound's ability to inhibit certain enzymes involved in metabolic pathways is also a key area of investigation.

- Anticancer Activity The 1,2,3-triazole derivative 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid with potential anticancer activity was used as a .

- c-Met Inhibitors In the last decade, 1H-1,2,3-triazolo[4,5-b]pyrazines have garnered interest within the field of medicinal chemistry for serving as the scaffold of selective c-Met inhibitors . Medicinal studies of 1H-1,2,3-triazolo[4,5-b]pyrazines have extended well into the patent literature, with one patent even exploring antiviral efficacy against SARS-CoV-2 .

Related Research

- β–Pyrrolidino-1,2,3-Triazole Derivatives New 1,4-disubstituted β-pyrrolidino-1,2,3-triazoles were synthesized using a reusable copper-iodide-doped neutral alumina catalyst . Compounds 5g and 5h displayed potential cytotoxicity activity against A549 cells with IC 50 values of 72 ± 3.21 and 58 ± 2.31 µM, respectively .

- Mitochondrial Permeability Transition Pore (mPTP) Blockers The rapid and diversified synthesis of pyrrolidinyl triazoles for the discovery of mitochondrial permeability transition pore (mPTP) blockers is described .

Wirkmechanismus

The mechanism of action of 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets in the body. The triazole ring can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents. These compounds may have similar biological activities but different selectivity and potency.

Pyrrolidine Derivatives: Compounds with pyrrolidine rings but different attached groups. These compounds can have varying biological activities depending on the nature of the substituents.

Uniqueness

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of the pyrrolidine and triazole rings in a single molecule. This combination can lead to enhanced biological activity and selectivity compared to compounds with only one of these rings. The specific arrangement of these rings can also result in unique chemical properties, making it a valuable compound for research and development.

Biologische Aktivität

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its ability to act as a bioisostere for various functional groups, enhancing the pharmacological profiles of compounds. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the 1,3-dipolar cycloaddition reaction between azides and alkynes. This method allows for the rapid generation of diverse triazole derivatives with varying substituents that can influence biological activity. Recent studies have demonstrated the successful synthesis of pyrrolidinyl triazoles using organotrifluoroborates in Suzuki–Miyaura coupling reactions, which facilitates late-stage diversification and enhances the discovery of biologically active molecules .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance, derivatives containing this triazole structure demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. In vitro assays indicated that certain modifications to the triazole structure could enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 2ag | A549 | 6.1 | Potent activity |

| 2aj | A549 | 12.4 | Moderate activity |

| Control | A549 | >50 | No significant effect |

Mitochondrial Function and Neuroprotection

Recent investigations have identified this compound derivatives as effective blockers of mitochondrial permeability transition pore (mPTP), which is crucial in neuroprotection against conditions like Alzheimer's disease. The compounds exhibited an ability to restore mitochondrial function disrupted by amyloid beta-induced toxicity. In cell-based assays using JC-1 dye, several triazole derivatives showed less than a 40% increase in the green/red fluorescence ratio, indicating robust recovery of mitochondrial function .

Table 2: mPTP Inhibition Assay Results

| Compound | % Increase in g/r Ratio | CYP Stability |

|---|---|---|

| 2ag | <40% | High |

| 2aj | <40% | Moderate |

| Control | 100% | N/A |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of electron-withdrawing groups on the aromatic ring has been associated with increased mPTP inhibitory activity and enhanced stability against cytochrome P450 (CYP) enzyme inhibition. This suggests that careful design of substituents can optimize both efficacy and safety profiles for therapeutic applications .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a series of pyrrolidinyl triazoles in models of Alzheimer's disease. The most potent compounds were found to effectively inhibit mPTP opening and restore mitochondrial function in neuronal cells exposed to amyloid beta. These findings suggest potential for developing new treatments for neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

In addition to anticancer properties, some derivatives also exhibited antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This highlights the versatility of triazole-containing compounds in addressing various therapeutic challenges .

Eigenschaften

IUPAC Name |

4-pyrrolidin-3-yl-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-7-3-5(1)6-4-8-10-9-6/h4-5,7H,1-3H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEJYIBQPHBARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517602-91-3 | |

| Record name | 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.